Dihidrocloruro de 2-(Fluorometil)piperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Fluoromethyl)piperazine dihydrochloride, also known as 2-(Fluoromethyl)piperazine dihydrochloride, is a useful research compound. Its molecular formula is C5H12ClFN2 and its molecular weight is 154.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Fluoromethyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Fluoromethyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades químicas e identificación

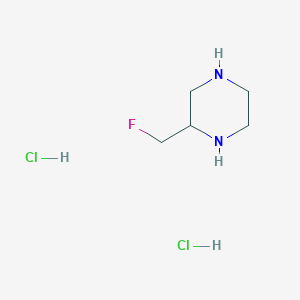

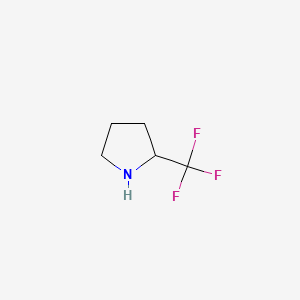

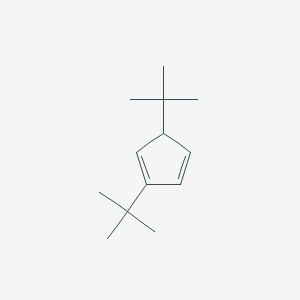

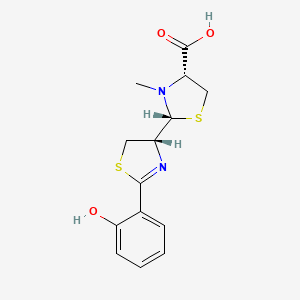

“Dihidrocloruro de 2-(Fluorometil)piperazina” es un compuesto químico con el Número CAS: 116163-30-5. Tiene un peso molecular de 191,08 y su fórmula lineal es C5H13Cl2FN2 {svg_1}. Suele encontrarse como un sólido blanco {svg_2}.

Síntesis de derivados de piperazina

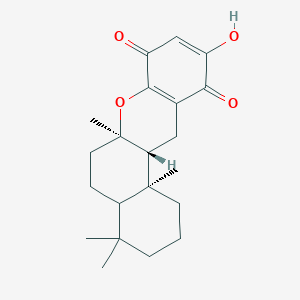

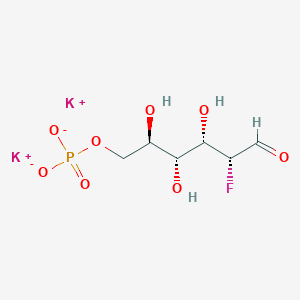

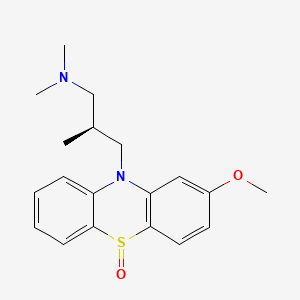

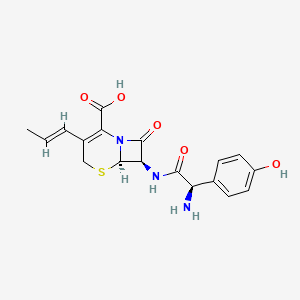

La piperazina y sus derivados, incluido “this compound”, han sido objeto de métodos recientes para la síntesis de derivados de piperazina {svg_3}. Estos métodos incluyen la ciclización de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos, la cicloadición intermolecular de alquinos que portan un grupo amino, la síntesis en fase sólida paralela y la síntesis fotocatalítica {svg_4}.

Actividad biológica y farmacéutica

La porción de piperazina se utiliza ampliamente en fármacos como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitant {svg_5}. Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos.

Disponibilidad para la investigación científica

“this compound” está disponible de proveedores para las necesidades de investigación científica {svg_6}. Esta disponibilidad facilita su uso en diversas aplicaciones de investigación.

Mecanismo De Acción

While the specific mechanism of action for “2-(Fluoromethyl)piperazine dihydrochloride” is not provided, piperazine, a related compound, is known to act as a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Fluoromethyl)piperazine dihydrochloride involves the reaction of piperazine with formaldehyde and hydrochloric acid, followed by reaction with hydrogen fluoride to introduce the fluoromethyl group. The resulting intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Piperazine", "Formaldehyde", "Hydrochloric acid", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Piperazine is reacted with formaldehyde and hydrochloric acid to form 1-(Piperazin-1-yl)methanamine hydrochloride.", "Step 2: 1-(Piperazin-1-yl)methanamine hydrochloride is reacted with hydrogen fluoride to introduce the fluoromethyl group, forming 2-(Fluoromethyl)piperazine hydrochloride.", "Step 3: 2-(Fluoromethyl)piperazine hydrochloride is reacted with hydrochloric acid to form the dihydrochloride salt, 2-(Fluoromethyl)piperazine dihydrochloride." ] } | |

Número CAS |

116163-30-5 |

Fórmula molecular |

C5H12ClFN2 |

Peso molecular |

154.61 g/mol |

Nombre IUPAC |

2-(fluoromethyl)piperazine;hydrochloride |

InChI |

InChI=1S/C5H11FN2.ClH/c6-3-5-4-7-1-2-8-5;/h5,7-8H,1-4H2;1H |

Clave InChI |

LYQRQOUJEWZZIY-UHFFFAOYSA-N |

SMILES |

C1CNC(CN1)CF.Cl.Cl |

SMILES canónico |

C1CNC(CN1)CF.Cl |

Sinónimos |

2-(FLUOROMETHYL)PIPERAZINE DIHYDROCHLORIDE |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)

![Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1142125.png)

![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)